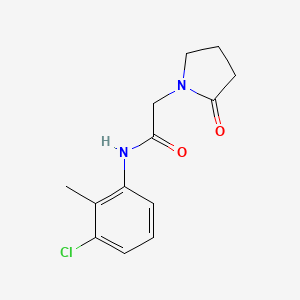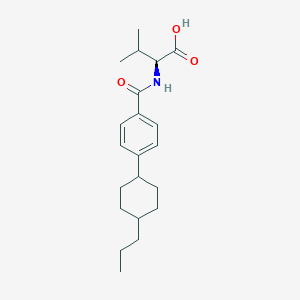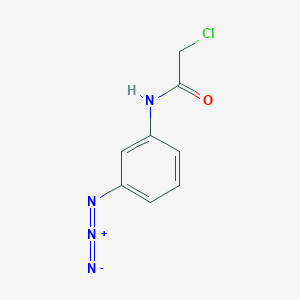![molecular formula C15H19N3O B7644401 3-(4-Methoxyphenethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7644401.png)
3-(4-Methoxyphenethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxyphenethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the triazolopyridine family, which has been found to exhibit a range of biological activities. In
Mécanisme D'action
The exact mechanism of action of 3-(4-Methoxyphenethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine is not fully understood. However, studies have suggested that this compound acts on the GABAergic system, which is involved in the regulation of anxiety, depression, and addiction. It has also been found to modulate the activity of the dopamine system, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. These include:
1. Increased levels of GABA: This compound has been found to increase the levels of the neurotransmitter GABA in the brain, which is associated with the anxiolytic and antidepressant effects observed.
2. Reduced levels of dopamine: this compound has been found to reduce the levels of dopamine in the brain, which is associated with the reduction in drug-seeking behavior observed.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(4-Methoxyphenethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine in lab experiments is that it exhibits a range of biological activities, making it a versatile compound for testing. However, one of the limitations is that the exact mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on 3-(4-Methoxyphenethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine. These include:
1. Further exploration of the mechanism of action: Understanding the exact mechanism of action of this compound could lead to the development of more targeted therapies.
2. Development of more potent analogs: Synthesizing analogs of this compound with improved potency and selectivity could lead to the development of more effective therapies.
3. Clinical trials: Conducting clinical trials to test the safety and efficacy of this compound in humans could pave the way for its use as a therapeutic agent.
4. Exploration of other therapeutic applications: Investigating the potential of this compound in other areas of research, such as neurodegenerative disorders and cancer, could lead to the development of new treatments.
In conclusion, this compound is a promising compound for scientific research due to its potential therapeutic applications. Its mechanism of action is not fully understood, but it has been found to exhibit a range of biological activities. Further research is needed to fully explore the potential of this compound in the development of new therapies.
Méthodes De Synthèse
The synthesis of 3-(4-Methoxyphenethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine involves the reaction of 4-methoxyphenethylamine with 4,5-dihydro-1H-1,2,4-triazol-5-one in the presence of a catalyst. This reaction yields the desired product with a yield of around 80%.
Applications De Recherche Scientifique
3-(4-Methoxyphenethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine has been found to exhibit a range of biological activities, making it a promising candidate for therapeutic applications. Some of the areas of research where this compound has shown potential include:
1. Treatment of anxiety and depression: Studies have shown that this compound exhibits anxiolytic and antidepressant effects in animal models.
2. Treatment of addiction: This compound has been found to reduce drug-seeking behavior in animal models of addiction.
3. Treatment of pain: this compound has been found to exhibit analgesic effects in animal models of pain.
Propriétés
IUPAC Name |
3-[2-(4-methoxyphenyl)ethyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-19-13-8-5-12(6-9-13)7-10-15-17-16-14-4-2-3-11-18(14)15/h5-6,8-9H,2-4,7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVJRWZOZNZTTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=NN=C3N2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Ethyl-1-phenyl-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7644335.png)
![4-(2-Bromophenoxy)thieno[2,3-d]pyrimidine](/img/structure/B7644341.png)


![1H-Pyrazolo[4,3-b]pyridine-6-carboxamide](/img/structure/B7644373.png)
![2-Phenyl-4-pyrrolidin-1-ylpyrazolo[1,5-a]pyrazine](/img/structure/B7644380.png)
![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7644388.png)
![4H-Pyrrolo[2,3-d]thiazole-5-carboxamide](/img/structure/B7644409.png)
![N-cyclopentyl-2-[(2,6-difluorophenyl)sulfonylamino]acetamide](/img/structure/B7644412.png)



![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7644433.png)
![2-[4-[(4-cyanophenyl)methyl]piperazin-1-yl]-N-(furan-2-ylmethylcarbamoyl)acetamide](/img/structure/B7644444.png)